molecular formula C12H10N2O2S B1300555 Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 64951-05-9

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No. B1300555
CAS RN: 64951-05-9
M. Wt: 246.29 g/mol
InChI Key: REOXQBVMMDCPSB-UHFFFAOYSA-N
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Patent
US07691842B2

Procedure details

Ethyl bromopyruvate (9.8 g, 50 mmol) was added dropwise to a stirred solution of 2-aminobenzothiazole (7.5 g, 50 mmol) in DMF (100 ml) at room temperature. After the addition, the reaction mixture was heated to reflux for 6 h. The reaction mixture was cooled to room temperature and quenched with ice cold water. The aqueous layer was neutralized with NH4OH and the separated solid was filtered. It was washed well with water and dried. The crude product obtained was taken to next step without purification.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:10][C:11]1[S:12][C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[N:15]=1>CN(C=O)C>[N:10]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:2][N:15]2[C:14]3[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=3[S:12][C:11]=12

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
7.5 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
quenched with ice cold water
FILTRATION
Type
FILTRATION
Details
the separated solid was filtered
WASH
Type
WASH
Details
It was washed well with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2C1SC1=C2C=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.